2-Oxazolidinone, (ethenylthio)-
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Overview
Description
2-Oxazolidinone, (ethenylthio)- is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within a five-membered ring. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the ethenylthio group adds unique properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazolidinone, (ethenylthio)- can be achieved through several methods:
Cyclization of β-amino alcohols with carbonyl compounds: This method involves the reaction of β-amino alcohols with carbonyl compounds such as phosgene or its derivatives.
[3 + 2] Cycloaddition of isocyanates and epoxides: This method uses bifunctional phase-transfer catalysts to catalyze the reaction between isocyanates and epoxides, resulting in high yields of 2-oxazolidinones.
Ring-opening of aziridines by carbon dioxide: This method involves the reaction of aziridines with carbon dioxide to form 2-oxazolidinones.
Industrial Production Methods
Industrial production of 2-oxazolidinone, (ethenylthio)- typically involves large-scale synthesis using the [3 + 2] cycloaddition method due to its high efficiency and yield. The reaction is carried out in the presence of phase-transfer catalysts at elevated temperatures (around 100°C) to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, (ethenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.
Substitution: The ethenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
2-Oxazolidinone, (ethenylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxazolidinone, (ethenylthio)- involves its interaction with specific molecular targets. For example, in antibacterial applications, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex . This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
2-Oxazolidinone, (ethenylthio)- can be compared with other oxazolidinones such as linezolid and tedizolid:
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacterial strains.
The presence of the ethenylthio group in 2-oxazolidinone, (ethenylthio)- provides unique chemical properties that can be exploited for specific applications, making it distinct from other oxazolidinones.
Properties
CAS No. |
51044-84-9 |
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Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
3-ethenylsulfanyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H7NO2S/c1-2-9-6-3-4-8-5(6)7/h2H,1,3-4H2 |
InChI Key |
BLAVSFUBIXUTAV-UHFFFAOYSA-N |
Canonical SMILES |
C=CSN1CCOC1=O |
Origin of Product |
United States |
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